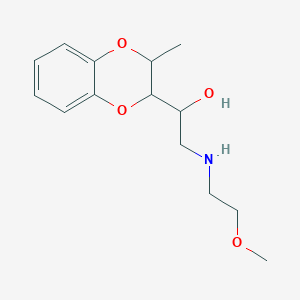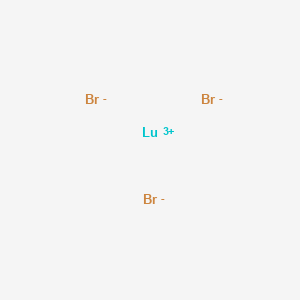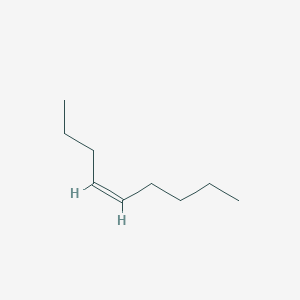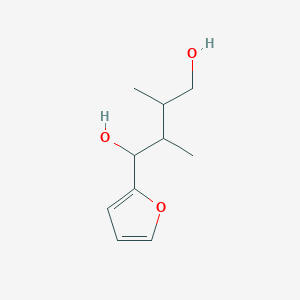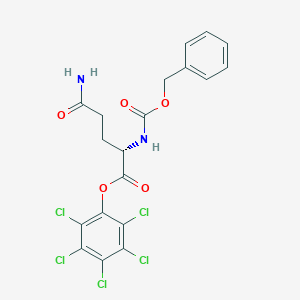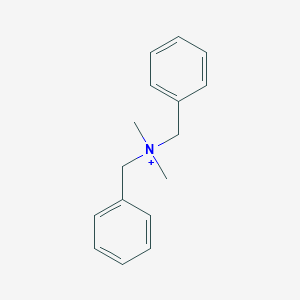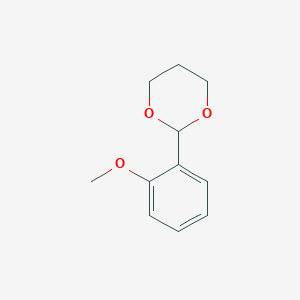
9-Benzyl-9H-purin-6-ol
Overview
Description
9-Benzyl-9H-purin-6-ol, also known as 9-benzyl-1,9-dihydro-6H-purin-6-one, is a chemical compound with the molecular weight of 226.24 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 9-Benzyl-9H-purin-6-ol is1S/C12H10N4O/c17-12-10-11 (13-7-14-12)16 (8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H,13,14,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
9-Benzyl-9H-purin-6-ol has a molecular weight of 226.24 . It is practically insoluble in water .Scientific Research Applications
Antimycobacterial Activity
9-Benzyl-9H-purin-6-ol derivatives have shown significant antimycobacterial properties. Bakkestuen, Gundersen, and Utenova (2005) discovered that 9-benzylpurines, particularly those with electron-donating substituents, are effective inhibitors of Mycobacterium tuberculosis. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, displayed high antimycobacterial activity and low mammalian cell toxicity, making it a potential antituberculosis drug (Bakkestuen, Gundersen, & Utenova, 2005).
Antiviral Properties
Kelley et al. (1988) synthesized a series of 9-benzyl-6-(dimethylamino)-9H-purines and found that they possess antiviral activity against rhinovirus type 1B. Specifically, compounds with a 2-chloro substituent exhibited a substantial increase in antiviral activity, representing a new class of antiviral agents for rhinoviruses (Kelley, Linn, Krochmal, & Selway, 1988).
Synthesis and Modification
The compound's synthesis and modification have been a focus of several studies. For instance, Roggen and Gundersen (2008) explored the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines and their reactions with benzyl bromide, showing variations in the amino/imino tautomer ratio and identifying tautomers by NMR methods (Roggen & Gundersen, 2008).
Acetylcholinesterase Inhibition
Dongwei Kang and colleagues (2013) designed and synthesized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated them for inhibition activity against acetylcholinesterase (AChE). Some compounds showed moderate activities, indicating potential applications in neurological research (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Drug Likeness and Pharmacokinetics
Arvinder Pal Singh, Ankush Goyal, and Navjot S. Sethi (2022) conducted in-silico studies on 9-benzylpurine derivatives to evaluate their druglikeness, bioavailability, and pharmacokinetic properties. The studies, which utilized Chem draw, open babel, and SwissADME software, revealed favorable characteristics for oral activity (Singh, Goyal, & Sethi, 2022).
Tubulin Polymerization Inhibition
Zhong-Zhen Zhou and team (2017) synthesized N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines. They discovered that some of these compounds inhibited tubulin polymerization, showing potential for antitumor activity (Zhou, Shi, Feng, Cheng, Wang, & Xu, 2017).
Safety and Hazards
properties
IUPAC Name |
9-benzyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHXCQIELXUATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161237 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9H-purin-6-ol | |
CAS RN |
14013-11-7 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)



